

Supramolecular Chemistry of (Benzylthio)acetic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: (Benzylthio)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

(Benzylthio)acetic acid (HBTA), a versatile carboxylic acid derivative, has emerged as a significant building block in the field of supramolecular chemistry and crystal engineering. Its unique molecular structure, featuring a carboxylic acid group, a flexible thioether linkage, and an aromatic benzyl moiety, allows for a rich variety of non-covalent interactions, making it an excellent candidate for the construction of diverse and functional supramolecular architectures. This technical guide provides a comprehensive overview of the supramolecular chemistry of HBTA, focusing on its synthesis, structural features, and the formation of multi-component crystalline phases with various organic molecules and metal ions.

Molecular Structure and Properties

(Benzylthio)acetic acid is a solid at room temperature with a melting point in the range of 59-63 °C.^[1] The molecule consists of a carboxylic group, two methylene entities, a thioether linkage, and a phenyl ring.^[2] This combination of functional groups allows HBTA to act as both a hydrogen bond donor (from the carboxylic acid) and acceptor (at the carbonyl oxygen and sulfur atom), as well as to participate in π-π stacking and C-H···π interactions.

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₂ S ^[3]
Molecular Weight	182.24 g/mol ^[3]
CAS Number	103-46-8 ^[3]
Melting Point	59-63 °C ^[1]
pKa	3.73±0.10 (Predicted) ^[1]

Supramolecular Assemblies with N-Containing Co-formers

The co-crystallization of HBTA with various nitrogen-containing organic molecules has been shown to yield a range of supramolecular assemblies, including zwitterionic co-crystals, true co-crystals, and salts.^{[2][4][5]} The nature of the resulting crystalline phase is highly dependent on the pKa difference between HBTA and the co-former, as well as the specific intermolecular interactions established.

Co-crystallization of HBTA with L-proline, D-proline, and DL-proline results in the formation of 1:1 zwitterionic co-crystals.^{[2][4]} In these structures, the proline molecule exists in its zwitterionic form (PRO \pm), while the **(benzylthio)acetic acid** remains protonated (HBTA).^{[2][4]} The primary interaction is a strong O-H \cdots O hydrogen bond between the carboxylic acid of HBTA and one of the carboxylate oxygens of the proline zwitterion.^[4] These primary units are further assembled into one-dimensional ribbons or two-dimensional networks through N-H \cdots O hydrogen bonds between adjacent proline zwitterions and weaker C-H \cdots O, C-H \cdots S, and C-H \cdots π interactions.^{[2][4]}

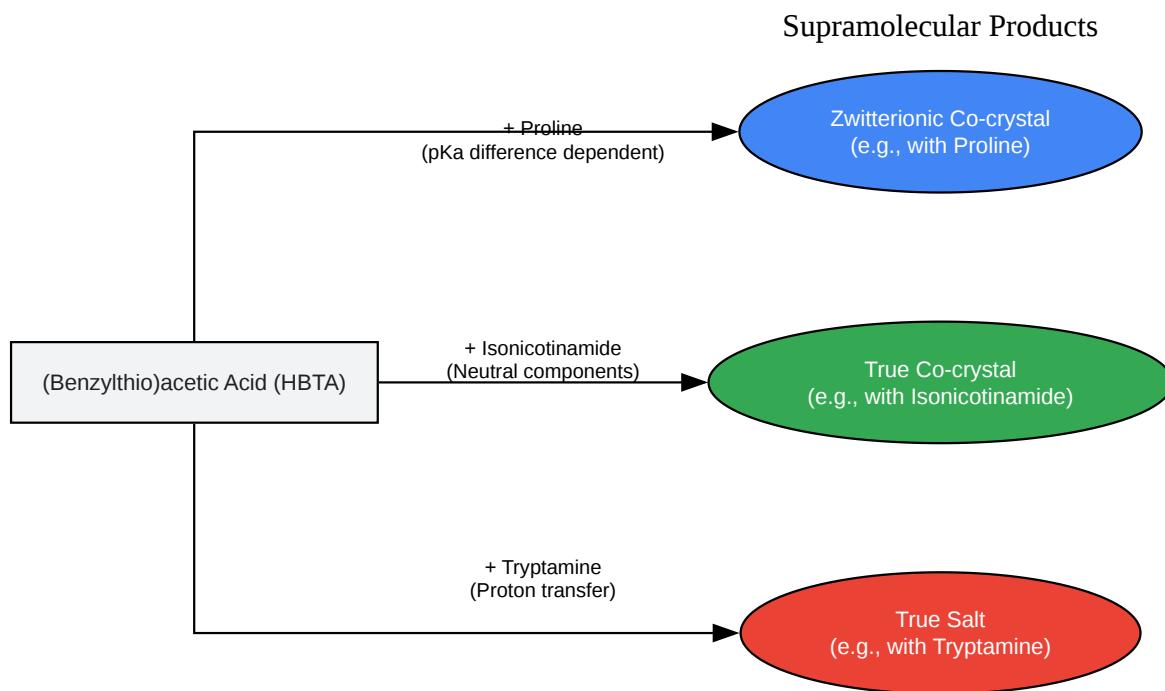
Table 1: Selected Hydrogen Bond Geometries in Zwitterionic Co-crystals of HBTA with Proline Derivatives^[4]

Compound	Donor- H…Accepto- r	D-H (Å)	H…A (Å)	D…A (Å)	∠DHA (°)
L- PRO±·HBTA	O1- H1O1…O4	0.84	1.76	2.596(2)	178
N1- H1N1…O3	0.91	1.88	2.783(2)	173	
N1- H2N1…O3	0.91	1.95	2.829(2)	161	
DL- PRO±·HBTA	O1- H1O1…O4	0.82	1.82	2.623(3)	166
N1-H1A…O3	0.91	1.89	2.788(3)	168	
N1-H1B…O4	0.91	2.45	3.193(3)	139	

When co-crystallized with isonicotinamide (INA), HBTA forms a 1:1 true co-crystal (INA·HBTA). [2] In this structure, both components remain in their neutral forms. The primary supramolecular synthon is formed by O-H…N hydrogen bonds between the carboxylic acid of HBTA and the pyridine nitrogen of INA, and N-H…O hydrogen bonds between the amide group of INA and the carbonyl oxygen of HBTA.[2] These interactions lead to the formation of a robust hydrogen-bonded network, further stabilized by $\pi\cdots\pi$ stacking interactions between the aromatic rings.[2]

The reaction of HBTA with tryptamine (TPA) leads to the formation of a true salt ($\text{TPA}^+\cdot\text{BTA}^-$) due to proton transfer from the carboxylic acid of HBTA to the amino group of tryptamine.[2][5] The resulting (benzylthio)acetate anion (BTA^-) and tryptaminium cation (TPA^+) are held together by strong charge-assisted N-H…O and N-H…S hydrogen bonds.[2]

Diagram 1: Supramolecular Assembly Pathways of **(Benzylthio)acetic Acid**



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Caption: Logical relationships in the formation of different supramolecular assemblies of **(benzylthio)acetic acid**.

Coordination Chemistry

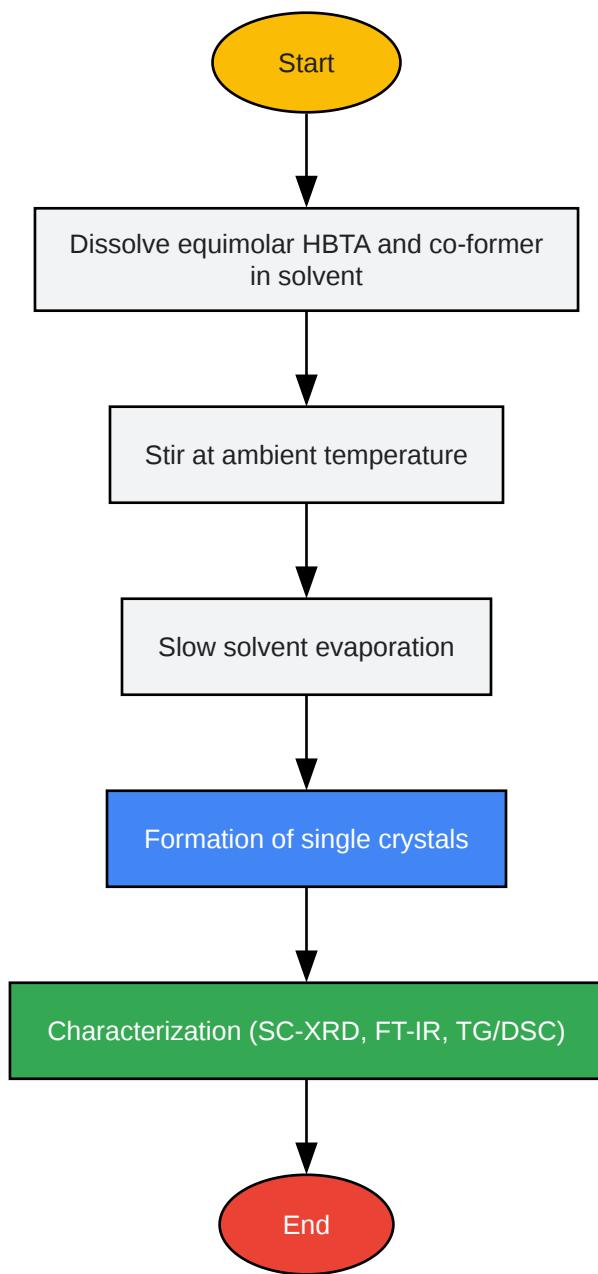
(Benzylthio)acetic acid, in its deprotonated form (BTA^-), acts as a versatile ligand in coordination chemistry, forming metal-organic coordination polymers with various transition metals.^[2] The coordination mode of the BTA^- anion can vary. In complexes with Cu(II) and Zn(II), it coordinates to the metal centers exclusively through the carboxylate oxygen atoms.^[2] In contrast, with Co(II) and Cd(II), both the carboxylate oxygens and the sulfur atom of the thioether group participate in coordination.^[2]

Experimental Protocols

The supramolecular assemblies of HBTA are typically prepared via slow evaporation from a solution containing stoichiometric amounts of HBTA and the respective co-former.[2]

- Materials: **(Benzylthio)acetic acid**, co-former (e.g., L-proline, isonicotinamide, tryptamine), solvent (e.g., methanol, ethanol).
- Procedure:
 - Dissolve equimolar amounts of **(benzylthio)acetic acid** and the co-former in a suitable solvent (e.g., methanol).[2]
 - Stir the resulting solution for a short period (e.g., 5-10 minutes) at ambient temperature.
 - Allow the solution to stand undisturbed and evaporate slowly at room temperature.
 - Well-formed single crystals suitable for X-ray diffraction are typically obtained within a few days.[2]
 - Collect the crystals by filtration, wash with a small amount of cold solvent, and air dry.

Diagram 2: Experimental Workflow for Supramolecular Synthesis



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Caption: A generalized experimental workflow for the synthesis and characterization of HBTA-based supramolecular assemblies.

- Single-Crystal X-ray Diffraction (SC-XRD): This is the primary technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.[2][4][6]

- Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to confirm the formation of the new crystalline phase by observing shifts in the characteristic vibrational frequencies of the functional groups (e.g., C=O, O-H, N-H) involved in hydrogen bonding.[2][4]
- Thermal Analysis (TG/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability, melting points, and decomposition behavior of the supramolecular assemblies.[2][4][7]

Table 2: Thermal Properties of HBTA and its Supramolecular Assemblies[2]

Compound	Melting Point (°C)
HBTA	63.5
L-PRO \pm ·HBTA	134.5
D-PRO \pm ·HBTA	134.8
DL-PRO \pm ·HBTA	114.7
INA·HBTA	119.5
TPA $^+$ ·BTA $^-$	158.4

Role in Drug Development

While direct applications of **(benzylthio)acetic acid** in drug development are not extensively documented in the reviewed literature, its ability to form stable co-crystals and salts with active pharmaceutical ingredients (APIs) is of significant interest. Co-crystallization is a well-established strategy in pharmaceutical sciences to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability. The versatile non-covalent bonding capabilities of HBTA make it a promising excipient for the development of novel pharmaceutical formulations. Furthermore, derivatives of **(benzylthio)acetic acid** have been investigated as antagonists for receptors like CRTh2, indicating the potential of this chemical scaffold in medicinal chemistry.[8]

Conclusion

(Benzylthio)acetic acid is a highly versatile and functional molecule in the realm of supramolecular chemistry. Its capacity to form a variety of non-covalent interactions enables the construction of diverse and predictable supramolecular architectures, including zwitterionic co-crystals, true co-crystals, and salts. The study of these assemblies provides fundamental insights into the principles of crystal engineering and molecular recognition. For drug development professionals, the ability of HBTA to act as a co-former presents opportunities for the modulation and enhancement of the physicochemical properties of active pharmaceutical ingredients. Future research in this area will likely focus on the targeted design of HBTA-based supramolecular systems with specific functional properties for applications in materials science and pharmaceutical formulations.

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